molecular formula C11H12ClN5 B2934276 6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine CAS No. 568570-13-8

6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B2934276
CAS No.: 568570-13-8
M. Wt: 249.7
InChI Key: XUKNUJFKXDHIKN-UHFFFAOYSA-N
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Description

6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine is a triazine derivative characterized by a chloromethyl group at the 6-position and an o-tolyl substituent on the N2-amino group. Its molecular formula is C₁₂H₁₂ClN₅, with a molecular weight of 249.70 g/mol . Triazine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

6-(chloromethyl)-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c1-7-4-2-3-5-8(7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKNUJFKXDHIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Triazine Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Activities References
6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine 6-ClCH₂, N2-o-tolyl 249.70 Synthetic intermediate, potential LPAAT-β inhibition
6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine 6-Cl, N2/N4-p-tolyl 339.83 Crystallography studies, DMF solvate
6-Morpholino-N,N′-diphenyl-[1,3,5]triazine-2,4-diamine 6-Morpholino, N2/N4-phenyl 337.39 Antiproliferative activity (benchmark in cancer research)
Simazine (6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) 6-Cl, N2/N4-ethyl 201.66 Herbicide (inhibits photosynthesis in plants)
CT32228 (N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine) 6-(5-Cl-2-MePh), N2-(4-BrPh) 389.67 LPAAT-β inhibitor (induces tumor apoptosis)
6-(Chloromethyl)-N,N-dimethyl-[1,3,5]triazine-2,4-diamine 6-ClCH₂, N2/N4-Me 187.63 Intermediate for optical brighteners

Physicochemical Properties

  • Solubility and Stability: Simazine’s low molecular weight and ethyl groups confer moderate water solubility (3.5 mg/L at 20°C), critical for herbicidal activity . In contrast, the o-tolyl group in the target compound increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability in biological systems. 6-Morpholino-N,N′-diphenyl-triazine-2,4-diamine (Table 1) incorporates a morpholino ring, enhancing solubility in polar aprotic solvents like DMF .
  • Crystallographic Behavior :

    • 6-Chloro-N,N-di-p-tolyl-triazine-2,4-diamine forms stable dimethylformamide (DMF) solvates with defined hydrogen-bonding networks, as revealed by single-crystal X-ray diffraction . Such data are absent for the target compound, though its o-tolyl group may induce steric hindrance, affecting crystal packing.

Biological Activity

6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine is a synthetic compound with the molecular formula C11H12ClN5 and a molecular weight of 249.7 g/mol. It is categorized as a triazine derivative and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors, making it a candidate for further investigation in drug development. The compound's chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of diverse derivatives with enhanced biological properties.

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. For example, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

Anticancer Potential

Several studies have explored the anticancer potential of triazine derivatives. The presence of the o-tolyl group in this compound may enhance its cytotoxicity against cancer cells by promoting apoptosis or inhibiting cell proliferation pathways. For instance, compounds similar to this triazine have shown efficacy against leukemia cell lines and solid tumors in vitro.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in MDPI highlighted that triazine derivatives exhibited antimicrobial properties against various pathogens. The incorporation of different substituents influenced their efficacy .
  • Cytotoxicity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of related triazines on cancer cell lines. Results indicated that modifications at the N-positions could significantly enhance anticancer activity .
  • Enzyme Inhibition : Research has demonstrated that triazine derivatives can act as enzyme inhibitors, particularly in metabolic pathways relevant to cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
6-Chloromethyl-N-phenyl-[1,3,5]triazine-2,4-diamineStructureModerate anticancer activity
6-Chloromethyl-N-methyl-[1,3,5]triazine-2,4-diamineStructureLower antimicrobial activity
6-Chloromethyl-N-ethyl-[1,3,5]triazine-2,4-diamineStructureEnhanced enzyme inhibition

Uniqueness of this compound

The unique presence of the o-tolyl group contributes distinct steric and electronic properties compared to other triazines. This modification may enhance binding affinity to biological targets and improve selectivity.

Q & A

Q. What molecular mechanisms drive resistance to triazine-based therapeutics?

  • Resistance Pathways : Overexpression of ABC transporters (e.g., P-glycoprotein) effluxes the compound. Combat using inhibitors like verapamil or CRISPR knockout models .

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